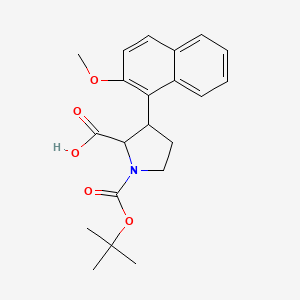
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid, also known as BOC-NAP-PYR, is an organic compound that is commonly used as a synthetic intermediate in the synthesis of pharmaceuticals and other organic compounds. It is a versatile and useful chemical that is used in a variety of applications in the laboratory, including as a protecting group for organic syntheses, as a reagent for the formation of carbon-carbon bonds, and as a catalyst for organic transformations.
Mecanismo De Acción
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid acts as a protecting group by forming a stable, covalent bond with the functional group to be protected. The bond is formed through a nucleophilic substitution reaction, in which the nucleophile (the this compound) attacks the electrophilic center of the functional group to be protected. This forms a covalent bond between the two molecules, which prevents further reaction of the functional group.
Biochemical and Physiological Effects
This compound is a non-toxic and non-volatile compound that is not known to have any adverse biochemical or physiological effects. It is considered to be a safe and effective reagent for use in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid is its versatility. It can be used in a variety of applications in the laboratory, including as a protecting group for organic syntheses, as a reagent for the formation of carbon-carbon bonds, and as a catalyst for organic transformations. It is also relatively easy to use and can be stored for long periods of time without degradation. However, it is important to note that this compound is not compatible with all functional groups, and care should be taken when using it in the laboratory.
Direcciones Futuras
The use of 1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid in the laboratory is likely to continue to expand in the future as researchers develop new methods for its use. Possible future directions include the use of this compound as a protecting group for more complex functional groups, such as silyl ethers and nitriles, as well as its use in the synthesis of more complex organic molecules. In addition, this compound may be used as a catalyst in the synthesis of peptides and other peptidomimetics, as well as in the synthesis of complex organic molecules. Finally, this compound may be used in the development of new methods for the formation of carbon-carbon bonds and for the synthesis of new organic compounds.
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid is widely used in scientific research as a protecting group for organic syntheses. It can be used to protect sensitive functional groups, such as amines, alcohols, and thiols, from unwanted reactions. It can also be used as a reagent for the formation of carbon-carbon bonds, as well as a catalyst for organic transformations. In addition, this compound can be used in the synthesis of peptides and other peptidomimetics.
Propiedades
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-12-11-15(18(22)19(23)24)17-14-8-6-5-7-13(14)9-10-16(17)26-4/h5-10,15,18H,11-12H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLBYJOSQVJXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=C(C=CC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



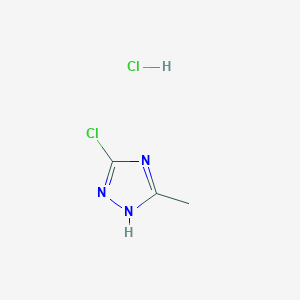

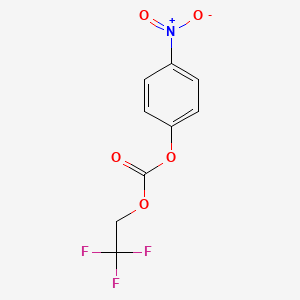
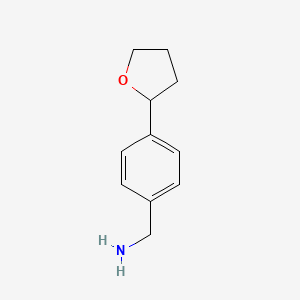
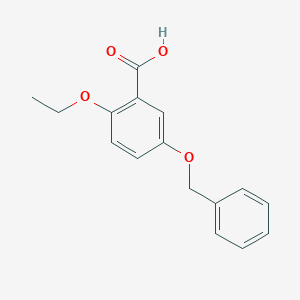
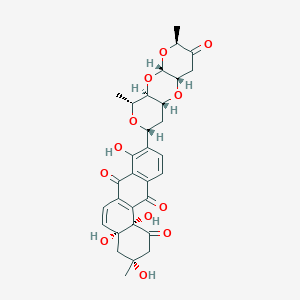
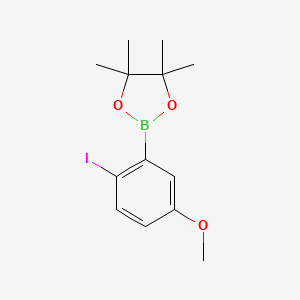

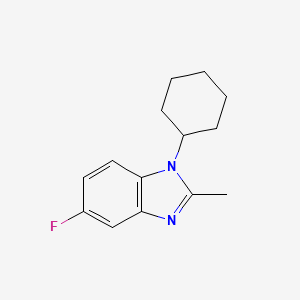
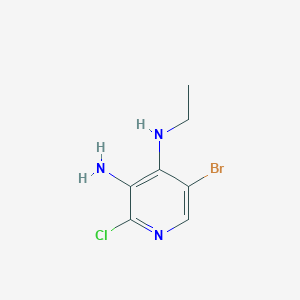
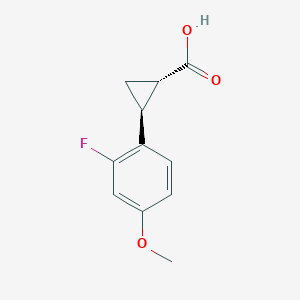
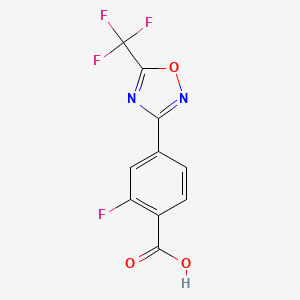
![2-Methylsulfanyl-5,6,7,9-Tetrahydro-Pyrimido[5,4-E][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1473773.png)
![3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester](/img/structure/B1473774.png)